molecular formula C20H16ClN3S B2843670 (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile CAS No. 450353-42-1

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile

Cat. No. B2843670
M. Wt: 365.88
InChI Key: BQTHHHCXABKTNT-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H16ClN3S and its molecular weight is 365.88. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Characterization

One aspect of research focuses on the chemical synthesis methods and structural characterization of related compounds. For instance, research has demonstrated the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles to yield (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the chemical reactivity and potential for generating new molecules with desired properties (Frolov et al., 2005). Another study involved the reactions of 2-acylamino-3,3-dichloroacrylonitriles, leading to the formation of derivatives with potential for further application in medicinal chemistry (Shablykin et al., 2010).

Molecular Dynamics and Quantum Chemical Studies

Quantum chemical and molecular dynamics simulations have been utilized to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives. Such studies offer insights into the electronic structure and interaction mechanisms of these compounds, potentially guiding the development of new materials with enhanced properties (Kaya et al., 2016).

properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-13-3-8-18(14(2)9-13)23-11-16(10-22)20-24-19(12-25-20)15-4-6-17(21)7-5-15/h3-9,11-12,23H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTHHHCXABKTNT-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile

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